Tenulin

Description

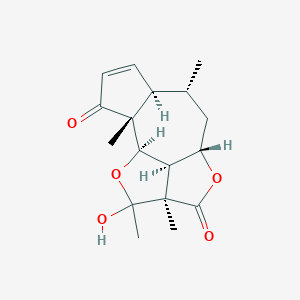

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,6R,7R,9S,12R,15R)-13-hydroxy-2,7,12,13-tetramethyl-10,14-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-4-ene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O5/c1-8-7-10-12-13(15(2)9(8)5-6-11(15)18)22-17(4,20)16(12,3)14(19)21-10/h5-6,8-10,12-13,20H,7H2,1-4H3/t8-,9+,10+,12-,13-,15+,16+,17?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIULSUYTFOEHN-MEBIVNBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3C(C4(C1C=CC4=O)C)OC(C3(C(=O)O2)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3[C@H]([C@]4([C@H]1C=CC4=O)C)OC([C@@]3(C(=O)O2)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971161 | |

| Record name | 2-Hydroxy-2,2a,6,9a-tetramethyl-2a,4a,5,6,6a,9a,9b,9c-octahydro-2H-1,4-dioxadicyclopenta[cd,f]azulene-3,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19202-92-7, 55780-22-8 | |

| Record name | Tenulin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19202-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019202927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055780228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenulin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-2,2a,6,9a-tetramethyl-2a,4a,5,6,6a,9a,9b,9c-octahydro-2H-1,4-dioxadicyclopenta[cd,f]azulene-3,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O6QE3MHR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture of Inulin: A Technical Guide

Inulin, a naturally occurring polysaccharide, is a subject of extensive research in the fields of nutrition, microbiology, and drug delivery due to its unique physiological properties as a prebiotic dietary fiber. This technical guide provides an in-depth exploration of the chemical structure of inulin, methodologies for its characterization, and key structural data for researchers, scientists, and drug development professionals.

Core Chemical Structure

Inulin is a member of a class of dietary fibers known as fructans.[1] Its structure is a heterogeneous collection of fructose polymers.[1]

Monomeric Composition: The polymer chain is primarily composed of D-fructose units.[2][3] Typically, the chain is terminated by a single α-D-glucose moiety at the reducing end.[1][2][3]

Glycosidic Linkages: The fructose monomers within the inulin chain are linked by β(2→1) glycosidic bonds.[1][2][4] The terminal glucose unit is connected to the fructose chain via an α(1→2) glycosidic bond, the same linkage found in sucrose.[5][6] This β(2→1) linkage is crucial to inulin's function as a dietary fiber, as human digestive enzymes in the upper gastrointestinal tract cannot hydrolyze it.[1][2][4]

Chain Architecture: Plant-derived inulin is an almost exclusively linear polymer.[1] However, a small degree of branching (a few percent) can occur, typically through β(2→6) linkages.[3][7] In contrast, inulin produced by microbial sources is often more highly branched.[1] The general chemical formula for inulin can be represented as C6nH10n+2O5n+1 or (C6H10O5)n.[1][3][8]

Degree of Polymerization (DP): The chain length, or degree of polymerization (DP), of inulin is highly variable and depends on its biological source (plant species), harvest time, and processing conditions.[2] The DP can range from as few as 2 to as many as 200 fructose units.[1] Molecules with a DP of less than 10 are often classified as fructo-oligosaccharides (FOS) or oligofructose, while the term inulin is typically reserved for longer-chain molecules.[1][3][9]

Quantitative Structural Data

The degree of polymerization is a critical parameter that influences inulin's physicochemical properties, such as solubility, sweetness, and prebiotic activity.[10] The table below summarizes typical DP values for inulin from various sources.

| Parameter | Value | Source(s) |

| General DP Range | 2 - 200 | Chicory, Jerusalem Artichoke, Agave, Wheat, Garlic, etc.[1][2] |

| Standard Inulin DP | 2 - 60 | Typically extracted from chicory root.[1][11] |

| High-Performance Inulin | DP > 10 (avg. DP ≥ 23) | Fractions with lower DP are removed.[1][12] |

| Fructo-oligosaccharides | DP < 10 (typically 2-8) | Can be produced by hydrolysis of inulin.[1][3][9][13] |

| Stevia rebaudiana Inulin | Average DP ≈ 28 | A source of naturally high DP inulin.[10] |

| Microbial Inulin | DP > 100s, Molecular Weight > 10⁶ Da | Produced by certain bacteria.[3] |

Experimental Protocols for Structural Characterization

The elucidation of inulin's chemical structure, including its DP, monomer composition, and glycosidic linkages, requires a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for detailed structural analysis.

-

Objective: To confirm the identity of monosaccharide units, determine anomeric configurations (α or β), identify linkage positions, and calculate the average degree of polymerization (DPn).

-

Sample Preparation: A small quantity (e.g., 3-5 mg) of lyophilized inulin is dissolved in deuterium oxide (D₂O, 99.95%) within a high-precision 5 mm NMR tube.[14] The sample may be briefly heated (e.g., to 75°C) to ensure complete dissolution.[15]

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 or 600 MHz) is used.

-

Methodology:

-

1D NMR (¹H and ¹³C):

-

¹H NMR: Provides a proton spectrum. A key signal is the isolated resonance of the anomeric proton of the terminal α-glucose unit, which typically appears around 5.44 ppm.[15][16] The remaining glucose and fructose protons resonate in a crowded region between 3.30 and 4.40 ppm.[15]

-

¹³C NMR: Provides a carbon spectrum, which helps identify the types of sugar residues and their linkage positions.

-

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same sugar residue, helping to trace the spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons. This is critical for identifying the glycosidic linkages between different sugar units.[17]

-

-

DPn Calculation via ¹H NMR: The average degree of polymerization can be calculated by comparing the integral of the unique anomeric glucose proton (set to 1) with the integral of the overlapping proton signals from the rest of the polymer chain.[15] The formula is: DPn = ([Integral of polymer chain] - 6) / 7 + 1.[15]

-

Mass Spectrometry (MS)

MS is used to determine the molecular weight distribution and, consequently, the DP profile of inulin samples.

-

Objective: To determine the mass of individual oligomers and polymers in a sample, providing a detailed distribution of chain lengths.

-

Methodology:

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This is a preferred technique for analyzing polydisperse polymers like inulin. The inulin sample is co-crystallized with a matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate. A laser pulse desorbs and ionizes the molecules, and their mass-to-charge ratio is determined by their time of flight to a detector. The resulting spectrum shows a series of peaks, each corresponding to an inulin chain of a specific DP, allowing for the characterization of the full DP distribution.[6][18]

-

Electrospray Ionization (ESI) MS: This technique can also be used, often coupled with liquid chromatography (LC-MS), to analyze the molecular weight of inulin oligomers.[2][11]

-

Chromatographic Techniques

Chromatography is essential for separating the heterogeneous mixture of inulin chains and for analytical quantification.

-

Objective: To separate inulin chains based on their size (DP) and to quantify the amount of inulin in a sample.

-

Methodology:

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is considered a gold-standard technique for the analysis of fructans. It provides excellent separation of oligosaccharides based on their degree of polymerization, allowing for detailed DP profiling.[7][8] The separation typically occurs on a specialized column (e.g., CarboPac) using a high pH mobile phase.[8]

-

Gel Permeation Chromatography (GPC): Also known as size-exclusion chromatography (SEC), this method separates molecules based on their hydrodynamic volume. It is used to determine the average molecular weight and the polydispersity of an inulin sample.[19]

-

Glycosidic Linkage Analysis

This destructive method confirms the specific positions of the bonds connecting the monosaccharide units.

-

Objective: To definitively identify the linkage types (e.g., β(2→1) vs. β(2→6)) and branching points.

-

Methodology:

-

Methylation Analysis: This is the most common method for linkage analysis.[11]

-

Permethylation: All free hydroxyl groups in the inulin polymer are methylated.

-

Hydrolysis: The glycosidic bonds are cleaved using acid, releasing partially methylated monosaccharides.

-

Reduction and Acetylation: The monosaccharides are reduced to their corresponding alditols and then acetylated. This creates Partially Methylated Alditol Acetates (PMAAs).

-

GC-MS Analysis: The resulting PMAA derivatives are separated and identified by Gas Chromatography-Mass Spectrometry (GC-MS). The positions of the non-methylated hydroxyl groups (now acetylated) correspond to the original positions of the glycosidic linkages.[9][11]

-

Visualization of Chemical Structure

The following diagram illustrates the fundamental chemical structure of an inulin molecule with a short degree of polymerization, highlighting the key monomeric units and glycosidic linkages.

Caption: Linear structure of inulin showing the terminal α-D-glucose and the β(2→1) linked fructose chain.

References

- 1. HPLC Q-TOF LC/MS Analysis of Inulin in Foods: Development of an Innovative Chromatography Method for Nutritional Enhancement | springerprofessional.de [springerprofessional.de]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. scribd.com [scribd.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Isolation and characterization of inulin with a high degree of polymerization from roots of Stevia rebaudiana (Bert.) Bertoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 7. uft-plovdiv.bg [uft-plovdiv.bg]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Preparation, Structural Characterisation, and Bioactivities of Fructans: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative Effects of Inulin with Different Polymerization Degrees on Growth Performance, Blood Trace Minerals, and Erythrocyte Indices in Growing-Finishing Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of inulin with different degrees of polymerization on the structure, properties and digestibility of rice starch - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Analysis of the hydrolysis of inulin using real time 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. NMR characterisation of inulin-type fructooligosaccharides as the major water-soluble carbohydrates from Matricaria maritima (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. polymer.conferenceseries.com [polymer.conferenceseries.com]

inulin mechanism of action in the gut

An In-depth Technical Guide on the Core Mechanism of Action of Inulin in the Gut

Introduction

Inulin is a naturally occurring polysaccharide belonging to a class of dietary fibers known as fructans.[1][2][3] Composed of β-(2→1) linked fructose units, its structure renders it indigestible by human digestive enzymes, allowing it to transit to the colon intact.[1][4][5] In the colon, inulin serves as a potent prebiotic, selectively fermented by beneficial members of the gut microbiota.[2][4][5] This fermentation process yields a range of metabolites, most notably short-chain fatty acids (SCFAs), which orchestrate a multitude of physiological effects.[3][4][6] These effects include the modulation of gut barrier function, immune responses, and host metabolism.[5][7][8] This technical guide provides a comprehensive overview of the core mechanisms of inulin's action in the gut, details key experimental methodologies, and presents quantitative data for researchers, scientists, and drug development professionals.

Inulin Fermentation and Microbiota Modulation

Upon reaching the colon, inulin is metabolized by specific bacterial species that possess the necessary enzymes (e.g., inulinases) to hydrolyze the β-(2→1) fructosyl-fructose bonds.[9] This selective fermentation leads to a significant shift in the composition of the gut microbiota.

2.1 Prebiotic Effect: Inulin consumption has been consistently shown to stimulate the proliferation of beneficial bacteria, a hallmark of its prebiotic activity.[10] The most consistently reported changes are a significant increase in the abundance of Bifidobacterium and other saccharolytic, SCFA-producing genera such as Anaerostipes and Faecalibacterium.[5][11][12] Conversely, inulin intake has been associated with a decrease in potentially pathogenic or pro-inflammatory bacteria, such as Bilophila.[11]

2.2 Production of Short-Chain Fatty Acids (SCFAs): The primary metabolic end-products of inulin fermentation are the SCFAs acetate, propionate, and butyrate.[4][6][13] These molecules are the critical mediators of inulin's downstream physiological effects. Butyrate serves as the principal energy source for colonocytes, while acetate and propionate enter the systemic circulation to influence peripheral tissues.[6][14] The fermentation process also produces gases, including hydrogen and methane.[4]

Figure 1: Inulin Fermentation Pathway in the Colon.

Molecular Mechanisms of Action of SCFAs

SCFAs exert their biological effects through two primary, well-characterized molecular mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).

3.1 GPCR-Mediated Signaling: Acetate, propionate, and butyrate are ligands for a class of GPCRs, primarily Free Fatty Acid Receptor 2 (FFAR2, formerly GPR43) and Free Fatty Acid Receptor 3 (FFAR3, formerly GPR41).[15][16][17] These receptors are expressed on the surface of various cells, including intestinal epithelial cells, enteroendocrine cells, and immune cells.[18][19]

-

FFAR2/GPR43: Primarily activated by acetate and propionate, FFAR2 couples to both Gαi/o and Gαq proteins.[15][19] Activation can lead to the inhibition of adenylyl cyclase (decreasing cAMP) and the activation of the MAPK/ERK pathway and an increase in intracellular calcium, influencing processes like inflammation and hormone secretion (e.g., GLP-1).[19]

-

FFAR3/GPR41: Shows a higher affinity for propionate and butyrate.[15] Its activation is primarily linked to the regulation of energy homeostasis and hormone secretion, such as Peptide YY (PYY).[15]

Figure 2: SCFA Signaling via G-Protein Coupled Receptors.

3.2 Histone Deacetylase (HDAC) Inhibition: Butyrate, and to a lesser extent propionate, can passively diffuse into colonocytes and immune cells and act as an inhibitor of class I and II HDAC enzymes.[20][21][22] HDACs remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which relaxes chromatin and facilitates the transcription of target genes.[20][21][22] This epigenetic modification is a key mechanism underlying butyrate's anti-inflammatory and anti-proliferative effects, including the induction of regulatory T cells (Tregs) and the expression of genes involved in cell cycle arrest.[20][23]

Figure 3: Butyrate-Mediated HDAC Inhibition.

Physiological Consequences of Inulin Metabolism

The molecular events triggered by SCFA production translate into significant physiological benefits for the host.

4.1 Enhancement of Gut Barrier Function: Inulin and its metabolites reinforce the intestinal barrier.[14] Butyrate provides energy to colonocytes, promoting their health and integrity.[14] Furthermore, SCFAs have been shown to increase the expression of tight junction proteins, such as occludin, claudins, and Zonula Occludens-1 (ZO-1), which seal the paracellular space between epithelial cells and reduce permeability.[6][14] Inulin also promotes the secretion of mucus (via Mucin 2; Muc2) and secretory immunoglobulin A (sIgA), further strengthening the mucosal defense.[1][14]

4.2 Immunomodulation: Inulin and SCFAs are potent regulators of the gut-associated lymphoid tissue (GALT).[3][8][23] By inhibiting HDACs, butyrate promotes the differentiation of naive T cells into regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and suppressing inflammatory responses.[23] Inulin supplementation has been shown to increase the expression of Foxp3, a key transcription factor for Tregs, and the secretion of the anti-inflammatory cytokine IL-10.[23][24]

4.3 Metabolic Health: The effects of inulin extend beyond the gut. SCFAs that enter circulation, particularly propionate, can influence host metabolism. They have been linked to improved glucose homeostasis and insulin sensitivity, as well as a reduction in hepatic lipogenesis.[2][5] The SCFA-mediated release of gut hormones like GLP-1 and PYY contributes to appetite regulation and satiety.[17]

Quantitative Data Summary

The following tables summarize quantitative findings from human and animal studies on the effects of inulin supplementation.

Table 1: Effect of Inulin on Gut Microbiota Composition in Humans

| Bacterial Group | Inulin Dose & Duration | Change in Abundance | Reference |

|---|---|---|---|

| Bifidobacterium | 10 g/day for 16 days | Significant increase (P<0.001) | [25] |

| B. adolescentis | 10 g/day for 16 days | Increased from 0.89% to 3.9% of total microbiota (P=0.001) | [25][26][27] |

| Anaerostipes | 2 x 6 g/day for 2 weeks | Significant increase (q-value < 0.001) | [11] |

| Faecalibacterium prausnitzii | 10 g/day for 16 days | Increased from 10.3% to 14.5% of total microbiota (P=0.019) | [25][26][27] |

| Bilophila | 2 x 6 g/day for 2 weeks | Significant decrease (q-value < 0.01) |[11] |

Table 2: Effect of Inulin on SCFA Production

| SCFA | Model System | Inulin Dose | Key Quantitative Finding | Reference |

|---|---|---|---|---|

| Acetate | Healthy Humans | 15 g (single dose) | Estimated colonic production: 137 ± 75 mmol over 12h | [28] |

| Propionate | Healthy Humans | 15 g (single dose) | Estimated colonic production: 11 ± 9 mmol over 12h | [28] |

| Butyrate | Healthy Humans | 15 g (single dose) | Estimated colonic production: 20 ± 17 mmol over 12h | [28] |

| Total SCFAs | Mice (High-Fat Diet) | 10% of diet for 20 weeks | ~2-fold increase in cecal concentration vs. control | [29] |

| Butyric Acid | Mice (Irradiated) | 200 mg/day for 2 weeks | Significant increase in fecal concentration vs. irradiated control |[10] |

Experimental Protocols

6.1 In Vitro Fecal Fermentation Model

This protocol is used to assess the direct impact of inulin on the human gut microbiota and its metabolic output in a controlled anaerobic environment.[30][31][32]

-

Objective: To determine changes in microbial composition and SCFA production upon inulin fermentation.

-

Methodology:

-

Inoculum Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics recently. Samples are pooled and homogenized in an anaerobic chamber with a pre-reduced buffer solution to create a fecal slurry.[31]

-

Fermentation Setup: Anaerobic batch culture vessels containing a basal nutrient medium are prepared.[33] The medium simulates conditions of the distal colon.

-

Treatment: A defined concentration of inulin (e.g., 1% w/v) is added to the test vessels. Control vessels receive no substrate.

-

Incubation: Vessels are inoculated with the fecal slurry and incubated anaerobically at 37°C for a defined period (e.g., 24-48 hours). pH is monitored and can be controlled.

-

Sampling & Analysis: Samples are collected at baseline and specified time points. Aliquots are used for:

-

Microbial Analysis: DNA is extracted for 16S rRNA gene sequencing to determine changes in bacterial community composition and relative abundances.[30]

-

Metabolite Analysis: Supernatants are analyzed for SCFA concentrations using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[30]

-

-

6.2 In Vivo Murine Model of Gut Barrier Dysfunction

This protocol assesses the protective effects of inulin on gut barrier integrity in a disease or challenge model.[7]

-

Objective: To evaluate inulin's ability to mitigate gut barrier damage and inflammation.

-

Methodology:

-

Animal Model: C57BL/6 mice are acclimated and randomized into groups (e.g., n=8-10 per group).

-

Dietary Intervention:

-

Control Group: Fed a standard chow diet.

-

Inulin Group: Fed a standard chow diet supplemented with inulin (e.g., 5-10% w/w).

-

Challenge + Control Group: Fed a standard diet and administered a barrier-disrupting agent.

-

Challenge + Inulin Group: Fed an inulin-supplemented diet and administered the agent.

-

-

Barrier Disruption: After a period of dietary intervention (e.g., 2-4 weeks), gut barrier dysfunction is induced using agents like Dextran Sodium Sulfate (DSS) in drinking water or intraperitoneal injection of Lipopolysaccharide (LPS).

-

Permeability Assay: Intestinal permeability is assessed in vivo by oral gavage of FITC-dextran. Serum fluorescence is measured 4 hours later to quantify macromolecular translocation.

-

Endpoint Analysis: At the end of the study, animals are euthanized.

-

Tissue Collection: Colon tissue is collected for histological analysis (to assess inflammation and tissue damage) and for gene expression analysis (qRT-PCR) of tight junction proteins (occludin, claudin-1, ZO-1) and inflammatory cytokines (TNF-α, IL-6).

-

Cecal Contents: Collected for microbiota and SCFA analysis as described in the in vitro protocol.

-

-

Figure 4: General Experimental Workflow for an In Vivo Study.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Immunomodulatory effects of inulin and its intestinal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. deeplyfoods.com [deeplyfoods.com]

- 5. Health Effects and Mechanisms of Inulin Action in Human Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Immunomodulatory effects of inulin and its intestinal metabolites [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. [PDF] Immunomodulatory effects of inulin and its intestinal metabolites | Semantic Scholar [semanticscholar.org]

- 9. Inulin Fermentation by Lactobacilli and Bifidobacteria from Dairy Calves - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the Role of Inulin in Targeting the Gut Microbiota: An Innovative Strategy for Alleviating Colonic Fibrosis Induced By Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prebiotic inulin-type fructans induce specific changes in the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effects of inulin on gut microbial composition: a systematic review of evidence from human studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dietary Inulin Supplementation Modulates Short-Chain Fatty Acid Levels and Cecum Microbiota Composition and Function in Chickens Infected With Salmonella - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Randomised clinical study: inulin short‐chain fatty acid esters for targeted delivery of short‐chain fatty acids to the human colon - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Implication of G Protein-Coupled Receptor 43 in Intestinal Inflammation: A Mini-Review [frontiersin.org]

- 19. The SCFA Receptor GPR43 and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Immunomodulatory effects of inulin and its intestinal metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scite.ai [scite.ai]

- 25. Effect of inulin on the human gut microbiota: stimulation of Bifidobacterium adolescentis and Faecalibacterium prausnitzii | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 26. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 27. research.ed.ac.uk [research.ed.ac.uk]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. In Vitro Fermentation of Selected Prebiotics and Their Effects on the Composition and Activity of the Adult Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 32. In vitro fermentation models to study how exogenous factors shape the gut microbiome: applications, pros and cons [gutmicrobiotaforhealth.com]

- 33. In Vitro Fermentation Models: General Introduction - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Genesis of a Prebiotic: An In-depth Technical Guide to the Discovery and History of Inulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inulin, a naturally occurring polysaccharide, has garnered significant scientific interest for its role as a prebiotic fiber.[1] Composed of fructose units linked by β(2→1) bonds, inulin is resistant to digestion by human enzymes, allowing it to reach the colon intact.[1][2] There, it is selectively fermented by beneficial gut bacteria, leading to a cascade of metabolic events that confer numerous health benefits.[1][3] This technical guide provides an in-depth exploration of the historical milestones in the discovery of inulin and the conceptualization of prebiotics, summarizes key quantitative data from foundational human studies, details relevant experimental protocols, and visualizes the core mechanisms of action to offer a comprehensive resource for researchers, scientists, and drug development professionals.

A Historical Perspective: From "Peculiar Substance" to Prebiotic Pioneer

The journey of inulin from a botanical curiosity to a cornerstone of gut health research spans nearly two centuries. Its initial discovery predates the understanding of gut microbiota by several decades, with its role as a prebiotic being a relatively modern revelation.

-

1804: The Discovery of Inulin: German scientist Valentin Rose first isolated a "peculiar substance" from the roots of Inula helenium (elecampane) through a hot water extraction process.[4][5][6]

-

1817-1818: Coining the Term "Inulin": The substance was officially named "inulin" by Thomson, a name derived from the plant genus from which it was first extracted.[5][6][7]

-

1864: Elucidating the Structure: Plant physiologist Julius Sachs was the first to examine inulin under a microscope, describing its unique spherocrystalline structure.[7]

-

1920s: Molecular Characterization: J. Irvine utilized chemical methods like methylation to study the molecular Fructan structure of inulin, confirming it as a polymer of fructose.[4]

-

1995: The Birth of the Prebiotic Concept: The pivotal moment in inulin's history came with the publication of a landmark paper by Glenn Gibson and Marcel Roberfroid.[8][9][10] They introduced the concept of a "prebiotic," defining it as "a non-digestible food ingredient that beneficially affects the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon, and thus improves host health."[8][10][11] Their research demonstrated that inulin-type fructans reached the colon intact and selectively fueled the growth of beneficial Bifidobacterium species, establishing inulin as the archetypal prebiotic.[8]

Quantitative Effects on Gut Microbiota and Metabolites

The defining characteristic of a prebiotic is its ability to selectively modulate the gut microbiota. Numerous human clinical trials have quantified the impact of inulin supplementation on bacterial populations and their metabolic output, primarily short-chain fatty acids (SCFAs).

Modulation of Gut Microbiota Composition

The most consistently reported effect of inulin consumption is the significant increase in the abundance of Bifidobacterium species.[12][13] Effects on other genera, such as Lactobacillus and the butyrate-producing Faecalibacterium and Anaerostipes, have also been observed.[12][14]

| Study Population | Inulin Type & Dosage | Duration | Key Findings on Microbiota | Reference |

| Healthy Adults | Oligofructose-enriched Inulin, 10g/day | 2 weeks | Significant increase in fecal Bifidobacteria. | [15] |

| Healthy Adults | Inulin, 5-20g/day | Varied | Consistent increase in Bifidobacterium; concordant increases in Anaerostipes, Faecalibacterium, Lactobacillus; decrease in Bacteroides. | [13] |

| Formula-Fed Infants (3-5 months) | Inulin, 0.4g/100mL | 4 weeks | Significant increase in fecal %-Bifidobacteria and %-Lactobacilli. | [16] |

| Adults with Type 2 Diabetes | Inulin & Oligofructose (50/50 mix), 16g/day | 6 weeks | Significant increase in Bifidobacterium adolescentis. | [17] |

| Obese Women | Inulin-type fructans | 3 months | Significant increase in Bifidobacterium and Faecalibacterium prausnitzii. | [18] |

Stimulation of Short-Chain Fatty Acid (SCFA) Production

Fermentation of inulin by colonic bacteria yields SCFAs, primarily acetate, propionate, and butyrate, which are crucial for gut health and host metabolism.[19]

| Study Population | Inulin Type & Dosage | Duration | Key Findings on SCFAs | Reference |

| Adults with Type 2 Diabetes | Inulin & Oligofructose (50/50 mix), 16g/day | 6 weeks | Significant increase in fecal total SCFA, acetic acid, and propionic acid. No significant change in butyric acid. | [17] |

| in vitro SHIME model | Inulin | N/A | Significant increase in butyrate and propionate production. | [6] |

| Elderly Volunteers (in vitro fecal fermentation) | Inulin | N/A | Accelerated production of SCFAs compared to other fibers. | [7] |

Core Mechanism of Action

Inulin's prebiotic activity is a direct consequence of its chemical structure. The β(2→1) glycosidic bonds linking its fructose monomers are resistant to hydrolysis by human amylases and brush-border enzymes in the small intestine.[1][2] This allows it to arrive in the colon fully intact, where it becomes a selective substrate for saccharolytic bacteria.

-

Selective Fermentation: In the colon, specific bacterial genera, most notably Bifidobacterium and Lactobacillus, possess the necessary enzymes (e.g., fructan-β-fructosidase) to depolymerize and metabolize inulin.[11][20]

-

SCFA Production: This fermentation process generates SCFAs. Butyrate serves as the primary energy source for colonocytes, strengthening the gut barrier. Acetate and propionate are absorbed into the bloodstream, where they can influence systemic metabolic processes like gluconeogenesis and lipogenesis.[2][3][19]

-

Lowering of Colonic pH: The production of SCFAs and lactate lowers the pH of the colon.[5][21] This acidic environment is less favorable for the growth of many pathogenic bacteria.[21]

-

Immunomodulation: SCFAs, particularly butyrate, act as signaling molecules. They are potent inhibitors of histone deacetylases (HDACs), which can modulate gene expression in immune cells, leading to anti-inflammatory effects.[19]

Key Experimental Protocols

The evidence supporting inulin's prebiotic effects is built on rigorous experimental designs, primarily in vitro fermentation models and human randomized controlled trials (RCTs).

In Vitro Anaerobic Fecal Fermentation Model

This method assesses the direct fermentability of a substrate by a complex microbial community.

-

Fecal Slurry Preparation: Fresh fecal samples are collected from healthy donors who have not taken antibiotics for at least 3 months. Samples are homogenized and diluted (e.g., 1:10 w/v) in an anaerobic phosphate buffer.

-

Incubation: A defined amount of the fecal slurry is added to serum bottles containing a basal nutrient medium and the test substrate (e.g., 1% w/v inulin) or a non-prebiotic control (e.g., glucose).

-

Anaerobic Conditions: The bottles are sealed and the headspace is flushed with an anaerobic gas mixture (e.g., N₂/CO₂). Incubation is carried out at 37°C in a shaking water bath.

-

Sampling & Analysis: Samples are collected at various time points (e.g., 0, 12, 24, 48 hours). Aliquots are used for:

-

Microbiota Analysis: DNA is extracted for 16S rRNA gene sequencing or qPCR to quantify specific bacterial groups like Bifidobacterium.

-

Metabolite Analysis: Supernatants are analyzed for SCFA concentrations using gas chromatography (GC).

-

pH Measurement: The pH of the culture is monitored.

-

Human Randomized, Double-Blind, Placebo-Controlled Trial

This design is the gold standard for establishing clinical efficacy.

-

Participant Recruitment: A cohort of subjects is recruited based on specific inclusion (e.g., healthy adults, low fiber intake) and exclusion (e.g., recent antibiotic use, gastrointestinal diseases) criteria.

-

Baseline Assessment: Prior to the intervention, baseline data is collected. This typically includes fecal samples for microbiota and SCFA analysis, blood samples for metabolic and inflammatory markers, and dietary records.

-

Randomization & Blinding: Participants are randomly assigned to either the treatment group (receiving inulin) or the placebo group (receiving a non-prebiotic, iso-caloric control like maltodextrin). Both participants and researchers are blinded to the group assignments.

-

Intervention Period: Participants consume the assigned supplement daily for a defined period (e.g., 4 to 12 weeks).

-

Endpoint Assessment: At the end of the intervention, baseline assessments are repeated.

-

Statistical Analysis: The primary outcome is typically the change in the relative abundance of Bifidobacterium from baseline to endpoint, compared between the inulin and placebo groups. Secondary outcomes may include changes in SCFA concentrations, other bacterial taxa, and clinical markers.

Conclusion and Future Directions

The discovery of inulin and the subsequent development of the prebiotic concept have fundamentally shifted our understanding of the relationship between diet, the gut microbiota, and host health. From its identification as a simple plant carbohydrate to its characterization as a selective modulator of the gut ecosystem, inulin's journey is a testament to scientific advancement. The robust body of evidence from controlled experiments confirms its ability to stimulate beneficial bacteria, particularly Bifidobacterium, and increase the production of health-promoting SCFAs.

For drug development professionals and researchers, inulin serves as both a valuable tool and a model compound. Future research will likely focus on elucidating the specific effects of different inulin chain lengths, its synergistic potential with probiotics (synbiotics), and its therapeutic application in a wider range of metabolic and inflammatory conditions. Understanding these nuances will be critical in harnessing the full potential of this pioneering prebiotic.

References

- 1. benchchem.com [benchchem.com]

- 2. Health Effects and Mechanisms of Inulin Action in Human Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. deeplyfoods.com [deeplyfoods.com]

- 4. Inulin - Wikipedia [en.wikipedia.org]

- 5. Prebiotic inulin: Useful dietary adjuncts to manipulate the livestock gut microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijair.org [ijair.org]

- 7. prebioticassociation.org [prebioticassociation.org]

- 8. pnas.org [pnas.org]

- 9. Implications of the new consensus definition of prebiotics - Gut Microbiota for Health [gutmicrobiotaforhealth.com]

- 10. Prebiotics: Definition, Types, Sources, Mechanisms, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prebiotics: why definitions matter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The effects of inulin on gut microbial composition: a systematic review of evidence from human studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Prebiotic Potential of Inulin-Type Fructans: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Effect of Prebiotic Supplementation with Inulin On Cardiometabolic Health: Rationale, Design, and Methods Of A Controlled Feeding Efficacy Trial in Adults at Risk of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Prebiotic effect of inulin-type fructans on faecal microbiota and short-chain fatty acids in type 2 diabetes: a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dietary Fiber (Inulin) for Gut Health and Immune Response · Info for Participants · Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 19. Frontiers | Immunomodulatory effects of inulin and its intestinal metabolites [frontiersin.org]

- 20. Inulin Fermentation by Lactobacilli and Bifidobacteria from Dairy Calves - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Sourcing and Extraction of Inulin from Chicory Root

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inulin, a naturally occurring polysaccharide, has garnered significant attention in the pharmaceutical and nutraceutical industries for its prebiotic properties and potential health benefits. Chicory root (Cichorium intybus L.) stands out as the primary commercial source of inulin due to its high concentration of this valuable fructan. This technical guide provides an in-depth overview of the sources of inulin, with a primary focus on chicory, and details the various methodologies for its extraction and purification. The document outlines conventional and modern extraction techniques, presents quantitative data on yields and purity, and provides detailed experimental protocols. Furthermore, visual representations of the extraction and purification workflows are included to facilitate a comprehensive understanding of the processes involved.

Introduction to Inulin and its Primary Source: Chicory Root

Inulin is a heterogeneous blend of fructose polymers with typically a terminal glucose unit. These fructose units are linked by β(2-1) glycosidic bonds. The degree of polymerization (DP) of inulin can vary, influencing its functional properties. Inulin is classified as a soluble dietary fiber and is known to promote the growth of beneficial gut bacteria, thereby exerting positive effects on digestive health.

While inulin is found in various plants, including Jerusalem artichokes, garlic, and onions, chicory root is the most widely used source for industrial production.[1] Fresh chicory roots can contain 15-20% inulin by wet weight, and dried chicory root can have an inulin content of up to 70-80%.[2][3] The choice of chicory as the primary source is also due to its agricultural efficiency and the desirable properties of the extracted inulin for food and pharmaceutical applications.[2]

Quantitative Data on Inulin Extraction from Chicory Root

The efficiency of inulin extraction from chicory root is influenced by various factors, including the extraction method, temperature, time, and solvent-to-solid ratio. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Inulin Content in Different Chicory Varieties

| Chicory Variety | Inulin Content (mg/g dry weight) | Reference |

| 'Fredonia Nova' | 205.9 | |

| 'Maurane' | ~187.5 | [4] |

| 'Oesia' | ~186.7 | [4] |

| Neus | High inulin content (specific value not provided) |

Table 2: Comparison of Inulin Extraction Methods and Yields

| Extraction Method | Key Parameters | Inulin Yield (%) | Purity (%) | Reference |

| Hot Water Extraction | 90°C, 30 min, 10:1 liquid-to-solid ratio | Not specified, but optimized for maximum yield | 90% (after ultrafiltration) | [5] |

| Ultrasound-Assisted Extraction (UAE) | 60°C, 120 min, 1:40 g/mL solid-to-solvent ratio | 64.79 | 98 | [6] |

| Soxhlet Extraction | 90°C, 6 hours, 1:40 g/mL solid-to-solvent ratio | 59.1 | Not specified | [6] |

| Microwave-Assisted Extraction | Not specified | 63 | Not specified | [7] |

| Conventional Hot Water Extraction | Not specified | 51.20 | Not specified | [7] |

Experimental Protocols for Inulin Extraction and Purification

This section provides detailed methodologies for the key experiments involved in the extraction and purification of inulin from chicory root.

Raw Material Preparation

-

Cleaning and Slicing: Freshly harvested chicory roots are thoroughly washed with tap water to remove soil and other debris.[2] The cleaned roots are then mechanically sliced or cut into small pieces to increase the surface area for efficient extraction.[2][8]

-

Drying (Optional): For long-term storage and to facilitate certain extraction methods, the chicory pieces can be dried. Sun-drying or oven-drying at temperatures between 30-40°C is recommended to prevent inulin degradation.[8] High temperatures (80-90°C) can lead to hydrolysis of inulin.[9] The dried roots can be ground into a powder of uniform size.[8]

Hot Water Extraction

Hot water extraction is the most common and industrially applied method for inulin extraction due to its simplicity and cost-effectiveness.[10]

-

Extraction: The prepared chicory root pieces (fresh or dried) are placed in an extraction vessel. Hot water, typically heated to a temperature between 70°C and 90°C, is added to the chicory.[2] A common liquid-to-solid ratio is 10:1 (mL/g).[5] The mixture is agitated for a period of 30 minutes to 2 hours to allow the inulin to dissolve into the water.[2][5]

-

Filtration: After extraction, the mixture is filtered through a muslin cloth or centrifuged to separate the solid root material from the inulin-rich aqueous extract.[8] The extraction process can be repeated multiple times on the solid residue to maximize the yield.[8]

Ultrasound-Assisted Extraction (UAE)

UAE is a modern technique that can enhance extraction efficiency and reduce extraction time and temperature.

-

Extraction: The chicory root powder is suspended in distilled water at a solid-to-solvent ratio of 1:40 g/mL in a vessel placed in an ultrasonic bath.[6]

-

Sonication: The extraction is carried out at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 120 minutes) with continuous sonication.[6]

-

Separation: The extract is then filtered or centrifuged to remove the solid particles.

Purification of Inulin Extract

The crude inulin extract contains impurities such as sugars (fructose, glucose, sucrose), proteins, and minerals that need to be removed to obtain high-purity inulin.

-

Precipitation: Ethanol is added to the cooled inulin extract to precipitate the inulin. The concentration of ethanol used can be varied to fractionate inulin based on its degree of polymerization.[11] For example, adding ethanol to a final concentration of 20-40% can precipitate longer-chain inulin.[11]

-

Separation and Washing: The precipitated inulin is separated by centrifugation. The pellet is then washed with an ethanol-water mixture to remove remaining impurities.[11]

-

Drying: The purified inulin is dried in a hot air oven at a controlled temperature (e.g., 45°C) to obtain a fine powder.[11]

Ultrafiltration is an effective method for purifying inulin by separating it from smaller molecules like mono- and disaccharides.

-

Filtration Setup: The inulin extract is passed through an ultrafiltration membrane with a specific molecular weight cut-off (e.g., 10 kDa) under pressure (e.g., 2 bar).[5]

-

Diafiltration: The retentate (the portion that does not pass through the membrane) containing the purified inulin can be further washed with deionized water (diafiltration) to enhance purity.

-

Concentration and Drying: The purified inulin solution is then concentrated by evaporation and subsequently dried, often using spray drying in industrial processes.[12]

Analytical Quantification of Inulin

Accurate quantification of inulin is crucial for process optimization and quality control.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index detector (RID) is a widely used method for the separation and quantification of inulin and other carbohydrates in the extract.[5][13]

-

Spectrophotometric Methods: The resorcinol assay is a colorimetric method that can be used to estimate the inulin content.[11] This method involves the reaction of fructose (the building block of inulin) with resorcinol in the presence of a strong acid to produce a colored complex, which is then measured spectrophotometrically.[11]

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the extraction and purification of inulin from chicory root.

Caption: General workflow for inulin extraction from chicory root.

Caption: Detailed workflows for inulin purification.

Conclusion

The extraction of inulin from chicory root is a well-established process with various available technologies. Hot water extraction remains the industry standard due to its simplicity and scalability. However, emerging techniques like ultrasound-assisted extraction offer potential advantages in terms of efficiency and yield. The choice of extraction and purification methodology will depend on the desired purity of the final inulin product and the specific application, whether in functional foods, dietary supplements, or as an excipient in drug formulations. This guide provides a foundational understanding of the key technical aspects involved in this process, serving as a valuable resource for professionals in the field.

References

- 1. Inulin, a natural ingredient [inspiredbyinulin.com]

- 2. scigroundbio.com [scigroundbio.com]

- 3. curresweb.com [curresweb.com]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Extraction, optimization, purification and characterization of inulin from chicory roots using conventional and greener extraction techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. us.typology.com [us.typology.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. blogs.uni-plovdiv.net [blogs.uni-plovdiv.net]

The Inulin Fermentation Pathway in Gut Microbiota: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inulin, a naturally occurring polysaccharide found in many plants, is a well-recognized prebiotic that resists digestion in the upper gastrointestinal tract and undergoes fermentation by the gut microbiota in the colon. This process yields a variety of metabolites, most notably short-chain fatty acids (SCFAs), which have profound effects on host physiology and are implicated in gut homeostasis, immune modulation, and metabolic health. This technical guide provides a comprehensive overview of the inulin fermentation pathway, detailing the key microbial players, enzymatic processes, metabolic outputs, and the signaling cascades that are influenced.

The Biochemical Pathway of Inulin Fermentation

The fermentation of inulin by gut microbiota is a multi-step process involving extracellular and intracellular enzymatic activities. The pathway can be broadly divided into:

-

Hydrolysis of Inulin: The initial and rate-limiting step is the breakdown of the complex inulin polymer into its constituent fructose and glucose monomers, or smaller fructooligosaccharides (FOS). This is carried out by extracellular enzymes secreted by specific gut bacteria. The key enzymes involved are:

-

Endoinulinases (EC 3.2.1.7): These enzymes randomly cleave the internal β-2,1-fructosidic bonds of inulin, releasing FOS of varying chain lengths.

-

Exoinulinases (EC 3.2.1.80) or β-fructofuranosidases: These enzymes hydrolyze the terminal fructose units from the non-reducing end of inulin and FOS chains, releasing fructose.[1][2][3]

-

-

Uptake of Fructose and FOS: The released fructose and FOS are then transported into the bacterial cells. Different bacteria employ various transport systems, including ATP-binding cassette (ABC) transporters and phosphoenolpyruvate-phosphotransferase systems (PEP-PTS).[1]

-

Intracellular Metabolism (Glycolysis): Once inside the cell, fructose is phosphorylated and enters the glycolytic pathway. Through a series of enzymatic reactions, fructose-6-phosphate is converted to pyruvate.

-

Formation of Short-Chain Fatty Acids (SCFAs): Pyruvate serves as a central hub for the production of various SCFAs through different metabolic routes:[4]

-

Acetate: Pyruvate is converted to acetyl-CoA, which is then metabolized to acetate, generating ATP. This is a common pathway in many gut anaerobes.

-

Propionate: Propionate is primarily produced via the succinate pathway, where phosphoenolpyruvate (PEP) is carboxylated to oxaloacetate, which is then converted through a series of reactions to succinate and finally to propionate. The acrylate pathway is another, less common route.[4]

-

Butyrate: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is subsequently converted to butyryl-CoA and then to butyrate. This pathway is a critical energy source for colonocytes.

-

Lactate: Some bacteria, particularly lactic acid bacteria, ferment pyruvate to lactate. Lactate can be further metabolized by other bacteria into acetate, propionate, or butyrate.[5]

-

Below is a Graphviz diagram illustrating the core inulin fermentation pathway.

Key Microbial Species in Inulin Fermentation

A diverse range of gut bacteria participate in the fermentation of inulin, with specific species often specializing in different stages of the process.

-

Bifidobacterium species: Many strains of Bifidobacterium, such as B. adolescentis, B. longum, and B. animalis, are primary degraders of inulin.[6][7] They possess a variety of extracellular and intracellular enzymes to break down inulin and FOS.[8]

-

Lactobacillus species: Certain strains of Lactobacillus, including L. paracasei and L. plantarum, can also ferment inulin, often utilizing extracellular fructosidases.[2][9]

-

Roseburia inulinivorans : As its name suggests, this species is a specialist in inulin utilization and a significant producer of butyrate.[10]

-

Bacteroides species: Some Bacteroides species, such as B. uniformis, have been identified as users of inulin-derived substrates.[7]

-

Other butyrate producers: Bacteria from the Firmicutes phylum, such as Faecalibacterium prausnitzii and Eubacterium rectale, are important butyrate producers that may utilize the breakdown products of inulin fermentation.

Quantitative Data on Inulin Fermentation

The efficiency of inulin fermentation and the resulting SCFA profiles can vary depending on the specific microbial community, the degree of polymerization of the inulin, and other dietary factors.

| Bacterial Species | Inulin Degradation Capability | Primary SCFA Products | Reference |

| Bifidobacterium adolescentis | High | Acetate, Lactate | [6] |

| Bifidobacterium longum | Moderate (prefers shorter chains) | Acetate, Lactate | [6] |

| Lactobacillus paracasei | Strain-dependent | Lactate | [9] |

| Roseburia inulinivorans | High | Butyrate | [10] |

| Bacteroides uniformis | Utilizes inulin-derived substrates | Acetate, Propionate | [7] |

| In Vivo Human Study (15g Inulin) | Estimated Colonic Production (mmol over 12h) | Reference |

| Acetate | 137 ± 75 | [11] |

| Propionate | 11 ± 9 | [11] |

| Butyrate | 20 ± 17 | [11] |

Experimental Protocols

In Vitro Fecal Fermentation Model

This method is widely used to study the effects of prebiotics on the gut microbiota in a controlled environment.

Protocol Outline:

-

Fecal Sample Collection: Fresh fecal samples are collected from healthy donors who have not taken antibiotics for at least 3 months.

-

Inoculum Preparation: A fecal slurry is prepared by homogenizing the feces in a sterile, anaerobic buffer (e.g., phosphate-buffered saline with reducing agents).

-

Fermentation Setup: The fermentation is carried out in anaerobic conditions. A basal nutrient medium is supplemented with inulin as the primary carbohydrate source. Control fermentations with no added carbohydrate or with a non-fermentable fiber like cellulose are also included.

-

Incubation: The fecal inoculum is added to the medium, and the cultures are incubated at 37°C.

-

Sampling: Aliquots are collected at various time points (e.g., 0, 12, 24, 48 hours) for analysis.

-

Analysis:

-

SCFA analysis: Supernatants are analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify acetate, propionate, and butyrate.[12]

-

Microbial community analysis: Bacterial DNA is extracted from the fermentation samples, and 16S rRNA gene sequencing is performed to assess changes in the microbial composition.

-

Below is a Graphviz diagram outlining a typical in vitro fecal fermentation workflow.

In Vivo Stable Isotope Probing (SIP)

SIP is a powerful technique to trace the metabolic fate of a labeled substrate through a complex microbial community in vivo.

Protocol Outline:

-

Administration of Labeled Inulin: A stable isotope-labeled inulin (e.g., ¹³C-inulin) is administered to the study subjects (animal models or humans).[7][13]

-

Sample Collection: Fecal or intestinal content samples are collected at different time points after the administration of the labeled inulin.

-

Biomarker Extraction: Key biomarkers such as RNA, DNA, or proteins are extracted from the collected samples.

-

Isopycnic Centrifugation: The extracted biomarkers are subjected to ultracentrifugation in a density gradient (e.g., cesium chloride). Molecules that have incorporated the stable isotope will be denser and will separate from the unlabeled molecules.

-

Fractionation and Analysis: The density gradient is fractionated, and the fractions containing the labeled biomarkers are identified.

-

Microbial Identification: The labeled biomarkers are then used for microbial identification, for example, by sequencing the 16S rRNA gene from the labeled RNA or DNA fractions. This allows for the identification of the specific microorganisms that actively consumed the labeled inulin.[7][13]

Signaling Pathways

The fermentation of inulin and the resulting production of SCFAs have a significant impact on both microbial and host signaling pathways.

Microbial Signaling and Gene Regulation

The utilization of inulin by gut bacteria is a tightly regulated process involving the induction of specific genes. For example, in Lactobacillus plantarum, an inducible operon, the fos operon (fosRABCDXE), is responsible for inulin utilization.[1] This operon encodes for a β-fructosidase and proteins involved in fructose transport. The expression of this operon is upregulated in the presence of inulin. Similarly, in Roseburia inulinivorans, specific gene clusters encoding for β-fructofuranosidases and ABC transport systems are induced during growth on inulin.[10]

Host-Microbiota Signaling

The SCFAs produced from inulin fermentation act as signaling molecules that mediate communication between the gut microbiota and the host.

-

G-protein coupled receptors (GPCRs): SCFAs, particularly acetate, propionate, and butyrate, are ligands for several GPCRs, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A. The activation of these receptors on various host cells, including intestinal epithelial cells and immune cells, triggers downstream signaling cascades that influence immune responses and metabolic regulation.[14]

-

Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of HDACs. By inhibiting HDACs, butyrate can modulate gene expression in host cells, leading to anti-inflammatory effects and influencing cell proliferation and differentiation.

-

Immune System Modulation: Inulin fermentation and SCFA production can influence the activity of various immune cells. For instance, they can promote the differentiation of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance. They can also enhance the production of IL-22, which strengthens the gut barrier function.[15][16]

Below is a Graphviz diagram illustrating the signaling of inulin-derived SCFAs in the host.

Conclusion

The fermentation of inulin by the gut microbiota is a complex and highly beneficial process for the host. A detailed understanding of the biochemical pathways, the key microbial species involved, the quantitative output of metabolites, and the resulting signaling events is crucial for the development of novel therapeutic strategies targeting the gut microbiome. This guide provides a foundational understanding for researchers, scientists, and drug development professionals working to harness the health-promoting effects of prebiotics like inulin. Further research into the strain-specific functionalities and the intricate host-microbe interactions will continue to illuminate the full potential of inulin in health and disease.

References

- 1. An Inducible Operon Is Involved in Inulin Utilization in Lactobacillus plantarum Strains, as Revealed by Comparative Proteogenomics and Metabolic Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inulin Fermentation by Lactobacilli and Bifidobacteria from Dairy Calves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labinsights.nl [labinsights.nl]

- 4. Quantification of in Vivo Colonic Short Chain Fatty Acid Production from Inulin [mdpi.com]

- 5. Frontiers | Immunomodulatory effects of inulin and its intestinal metabolites [frontiersin.org]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Prebiotics Inulin Metabolism by Lactic Acid Bacteria From Young Rabbits [frontiersin.org]

- 10. Substrate-driven gene expression in Roseburia inulinivorans: Importance of inducible enzymes in the utilization of inulin and starch - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of in Vivo Colonic Short Chain Fatty Acid Production from Inulin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro approach to evaluate the fermentation pattern of inulin-rich food in obese individuals | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 13. journals.asm.org [journals.asm.org]

- 14. Dietary Inulin Supplementation Modulates Short-Chain Fatty Acid Levels and Cecum Microbiota Composition and Function in Chickens Infected With Salmonella - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inulin aggravates colitis through gut microbiota modulation and MyD88/IL-18 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inulin Prebiotic Protects against Lethal Pseudomonas aeruginosa Acute Infection via γδ T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Biological Dichotomy of Inulin: A Technical Guide to Short-Chain vs. Long-Chain Variants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inulin, a naturally occurring polysaccharide, has garnered significant scientific interest for its prebiotic properties and profound impact on host physiology. However, the biological effects of inulin are not monolithic and are largely dictated by its degree of polymerization (DP), or chain length. This technical guide provides an in-depth comparison of the biological properties of short-chain inulin, often referred to as fructooligosaccharides (FOS), and long-chain inulin. We will explore their distinct physicochemical characteristics, differential fermentation profiles within the gastrointestinal tract, and the consequent divergent effects on the gut microbiota, short-chain fatty acid (SCFA) production, host metabolism, and immune function. This guide synthesizes quantitative data into comparative tables, outlines detailed experimental protocols for key analyses, and provides visual representations of critical signaling pathways to serve as a comprehensive resource for researchers and professionals in the field.

Physicochemical Properties: The Foundation of Functional Differences

The chain length of inulin is a primary determinant of its physical and chemical characteristics, which in turn influence its biological activity. Short-chain inulin typically has a DP of less than 10, while long-chain inulin can range from 10 to over 60 fructose units.[1]

| Property | Short-Chain Inulin (FOS) | Long-Chain Inulin | Reference(s) |

| Degree of Polymerization (DP) | < 10 | 10 - >60 | [1] |

| Solubility | More soluble in cold water | Less soluble, can form gels | [1] |

| Sweetness | Slightly sweet | Neutral taste | [1] |

| Viscosity | Lower | Higher | [2] |

| Fermentation Rate | Rapid | Slower, more sustained | [1][3] |

Differential Fermentation and Impact on Gut Microbiota

The variance in fermentation rates between short- and long-chain inulin leads to distinct effects on the gut microbial ecosystem, both in terms of composition and spatial distribution.

Short-chain inulin is rapidly fermented in the proximal colon, leading to a swift proliferation of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.[1][3] In contrast, the more complex structure of long-chain inulin results in a slower fermentation process that extends to the distal colon.[1] This sustained fermentation provides a prolonged energy source for saccharolytic bacteria throughout the colon. Some studies suggest that long-chain inulin may have a more pronounced bifidogenic effect.[1]

| Microbial Genus | Effect of Short-Chain Inulin | Effect of Long-Chain Inulin | Reference(s) |

| Bifidobacterium | Significant increase, primarily in the proximal colon | Sustained increase throughout the colon, potentially to a greater extent | [1][3] |

| Lactobacillus | Increase | Increase | [3][4] |

| Faecalibacterium prausnitzii | Stimulated | Stimulated | [3] |

Below is a workflow for a typical in vivo mouse study designed to investigate the effects of different inulin chain lengths on the gut microbiota.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of inulin by the gut microbiota yields SCFAs, primarily acetate, propionate, and butyrate, which are pivotal signaling molecules with wide-ranging physiological effects.[3] The kinetics and profile of SCFA production are dependent on the inulin chain length.

Short-chain inulin's rapid fermentation leads to a pronounced spike in total SCFA concentration, particularly in the proximal colon.[1] Long-chain inulin, due to its slower fermentation, results in a more sustained release of SCFAs that reaches the distal parts of the colon.[1] This distal production of SCFAs, especially butyrate, is crucial for the health of the colonic epithelium.

| Short-Chain Fatty Acid | Production from Short-Chain Inulin | Production from Long-Chain Inulin | Reference(s) |

| Acetate | High production | Moderate to high production | [1] |

| Propionate | Moderate production | Moderate production | [1] |

| Butyrate | Moderate production | Higher production in some studies | [1] |

| Total SCFAs | Rapid initial production | Slower, more sustained production | [1] |

The following diagram illustrates the signaling cascade initiated by the binding of SCFAs to their cognate G-protein coupled receptors, GPR41 and GPR43.

Impact on Host Metabolism

Both short- and long-chain inulin have demonstrated beneficial effects on host metabolism, including improved glucose homeostasis and lipid profiles. However, emerging evidence suggests that long-chain inulin may be more efficacious in mitigating diet-induced obesity and insulin resistance.[5]

| Metabolic Parameter | Effect of Short-Chain Inulin | Effect of Long-Chain Inulin | Reference(s) |

| Fasting Blood Glucose | Significant decrease | Tendency to decrease, but not always significant | [5] |

| Insulin Sensitivity | Improved | Significantly improved | [5] |

| Total Cholesterol | Reduction | Significant reduction | [6] |

| Triglycerides | Reduction | Significant reduction | [6] |

| Body Weight and BMI | Reduction | Significant reduction | [6] |

Modulation of the Immune System

The immunomodulatory properties of inulin are also chain length-dependent, with long-chain inulin exhibiting more potent effects in some studies.[1] A key mechanism is believed to be the activation of Toll-like receptors (TLRs) on immune and intestinal epithelial cells. Long-chain inulin has been shown to stimulate TLR2 more strongly than its short-chain counterpart.[1]

The activation of TLR2 initiates downstream signaling cascades that can lead to the production of various cytokines and other immune mediators.

| Inflammatory Marker | Effect of Short-Chain Inulin | Effect of Long-Chain Inulin | Reference(s) |

| TNF-α | No significant anti-inflammatory effect observed in some studies | Significantly lower levels in serum | [7] |

| IL-6 | No significant anti-inflammatory effect observed in some studies | Significantly lower levels in serum | [7] |

| IL-10 | Variable | Potential for increase | [8][9] |

| Fecal Lipocalin-2 | Reduction | Greater reduction | [10] |

Experimental Protocols

This section provides an overview of key experimental methodologies for researchers investigating the biological properties of inulin.

Inulin Chain Length Analysis by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold standard for determining the degree of polymerization of inulin.

-

Sample Preparation: Inulin samples are dissolved in ultrapure water to a known concentration.

-

Chromatographic System: A high-pH anion-exchange column (e.g., CarboPac series) is used.

-

Elution: A gradient of sodium acetate in sodium hydroxide is typically employed to separate the inulin oligomers based on their chain length.[11][12]

-

Detection: Pulsed amperometric detection is used for the sensitive and direct detection of carbohydrates without derivatization.

-

Data Analysis: The degree of polymerization is determined by comparing the retention times of the sample peaks to those of known inulin standards.

Fecal SCFA Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Fecal samples are homogenized, and SCFAs are extracted using an acidic aqueous solution. An internal standard (e.g., 2-ethylbutyric acid) is added for quantification.

-

Derivatization: SCFAs are often derivatized to increase their volatility for GC analysis.

-

GC-MS Analysis: The derivatized SCFAs are separated on a capillary GC column and detected by a mass spectrometer.

-

Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and constructing a calibration curve with known standards.

Gut Microbiota Analysis by 16S rRNA Gene Sequencing

-

DNA Extraction: DNA is extracted from fecal or cecal samples using a commercially available kit.

-

PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using universal primers.

-

Library Preparation and Sequencing: The PCR products are purified, indexed, and sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

Bioinformatic Analysis: The sequencing reads are processed to remove low-quality reads, and operational taxonomic units (OTUs) are clustered. Taxonomic assignment is performed against a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are conducted to assess within-sample and between-sample diversity, respectively.

Assessment of Gut Barrier Integrity

-

In Vivo Permeability Assay: Mice are orally gavaged with a fluorescently labeled, non-absorbable molecule such as FITC-dextran. After a defined period, blood is collected, and the concentration of FITC-dextran in the plasma is measured to determine the extent of its translocation across the gut barrier.

-

Western Blot Analysis of Tight Junction Proteins: Intestinal tissue samples are homogenized, and proteins are extracted. The expression levels of tight junction proteins such as occludin, claudin-1, and ZO-1 are determined by Western blotting using specific antibodies.[13][14]

-

Plasma Endotoxin Measurement: The level of lipopolysaccharide (LPS), an indicator of bacterial translocation, in plasma can be quantified using a Limulus Amebocyte Lysate (LAL) assay.[15][16]

Conclusion

The biological properties of inulin are intricately linked to its chain length. Short-chain inulin acts as a rapidly fermentable prebiotic, primarily influencing the proximal colon, while long-chain inulin provides a more sustained fermentation that benefits the entire colon. These differences in fermentation lead to distinct alterations in the gut microbiota composition, SCFA profiles, and subsequent effects on host metabolism and immune function. For researchers and drug development professionals, understanding this dichotomy is crucial for the targeted application of inulin-based prebiotics to achieve specific health outcomes. The experimental protocols and data presented in this guide provide a foundational resource for further investigation into the nuanced biological activities of short- and long-chain inulin.

References

- 1. benchchem.com [benchchem.com]

- 2. Toll-like receptor 2 - Wikipedia [en.wikipedia.org]

- 3. Understanding the prebiotic potential of different dietary fibers using an in vitro continuous adult fermentation model (PolyFermS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chain length‐dependent inulin alleviates diet‐induced obesity and metabolic disorders in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of High Performance Inulin Supplementation on Glycemic Status and Lipid Profile in Women with Type 2 Diabetes: A Randomized, Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jscholarpublishers.com [jscholarpublishers.com]

- 9. Comparative study of TNF-α and IL-10 levels at different times of the course of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inulin protects against the harmful effects of dietary emulsifiers on mice gut microbiome [PeerJ] [peerj.com]

- 11. dspace.library.uu.nl [dspace.library.uu.nl]

- 12. lcms.cz [lcms.cz]

- 13. Increase in the Tight Junction Protein Claudin-1 in Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inulin with different degrees of polymerization protects against diet-induced endotoxemia and inflammation in association with gut microbiota regulation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol to measure endotoxin from opaque tissues in mice using an optimized kinetic limulus amebocyte lysate assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Inulin's Role in Modulating Immune Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract